5-(1H-imidazol-2-yl)-2-methylaniline is a compound that combines an imidazole ring with a methylaniline moiety, making it part of a significant class of heterocyclic compounds known for their diverse biological activities. This compound is particularly noteworthy in medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing more complex molecules.
The compound can be synthesized through various chemical reactions involving readily available precursors, such as 2-methylaniline and imidazole derivatives. The synthesis methods often utilize polar solvents and specific reagents to facilitate the formation of the desired product.
5-(1H-imidazol-2-yl)-2-methylaniline belongs to the class of imidazole-containing compounds, which are characterized by their five-membered aromatic ring structure containing two nitrogen atoms. This classification is essential as imidazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline typically involves:
The reaction mechanism generally involves the nucleophilic attack of the amino group in 2-methylaniline on the electrophilic carbon atom of the imidazole ring, leading to the formation of 5-(1H-imidazol-2-yl)-2-methylaniline.
The molecular structure of 5-(1H-imidazol-2-yl)-2-methylaniline can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N3 |
| Molecular Weight | 202.23 g/mol |
| IUPAC Name | 5-(1H-imidazol-2-yl)-2-methylaniline |
| InChI | InChI=1S/C11H12N3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
| InChI Key | CPERSCSIZINEGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N)NCC=CN=CN |
This structure highlights the presence of an imidazole ring attached to a methylaniline group, which is crucial for its biological activity.
5-(1H-imidazol-2-yl)-2-methylaniline can undergo various chemical reactions:
The reactivity of this compound largely stems from its functional groups, allowing it to participate in electrophilic and nucleophilic reactions typical for aromatic compounds.
The mechanism of action for 5-(1H-imidazol-2-yl)-2-methylaniline is primarily based on its interaction with biological targets such as enzymes or receptors:
Research indicates that imidazole derivatives often exhibit significant biological activities due to their ability to mimic natural substrates or ligands in biochemical processes.
5-(1H-imidazol-2-yl)-2-methylaniline is typically characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Approximately 130 °C |
| Boiling Point | Not well-defined due to thermal decomposition |
| pKa | Imidazole typically has pKa values around 7 |
These properties influence its behavior in various chemical environments and applications.
5-(1H-imidazol-2-yl)-2-methylaniline has several important applications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: